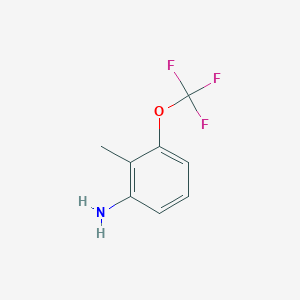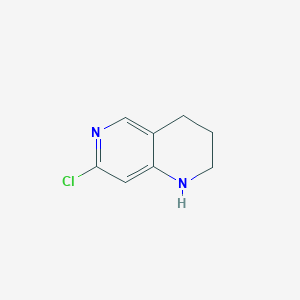
2-Methyl-3-(trifluoromethoxy)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3-(trifluoromethoxy)aniline is an organic compound belonging to the class of trifluoromethoxy-substituted anilines It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to the benzene ring, along with a methyl group (-CH3) and an amino group (-NH2)
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(trifluoromethoxy)aniline typically involves the trifluoromethoxylation of aniline derivatives. One common method includes the reaction of 2-chlorophenol with trifluoromethyl ether in the presence of a base, followed by nitration and reduction to obtain the desired aniline derivative .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the trifluoromethoxylation process efficiently .
化学反应分析
Types of Reactions: 2-Methyl-3-(trifluoromethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or chlorinating agents are employed for substitution reactions.
Major Products:
Oxidation: Quinones and nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated anilines and other substituted derivatives.
科学研究应用
2-Methyl-3-(trifluoromethoxy)aniline has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 2-Methyl-3-(trifluoromethoxy)aniline involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors by binding to their active sites. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins . This interaction can modulate the activity of the target proteins, leading to various biological effects .
相似化合物的比较
- 2-Methyl-3-(trifluoromethyl)aniline
- 2-Fluoro-3-(trifluoromethyl)aniline
- 4-(Trifluoromethoxy)aniline
Comparison: 2-Methyl-3-(trifluoromethoxy)aniline is unique due to the presence of both a trifluoromethoxy group and a methyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, compared to its analogs . The trifluoromethoxy group also enhances the compound’s ability to participate in specific chemical reactions, making it a valuable intermediate in organic synthesis .
属性
分子式 |
C8H8F3NO |
|---|---|
分子量 |
191.15 g/mol |
IUPAC 名称 |
2-methyl-3-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C8H8F3NO/c1-5-6(12)3-2-4-7(5)13-8(9,10)11/h2-4H,12H2,1H3 |
InChI 键 |
ZWBPDLJHVSDEJD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1OC(F)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4,5-Diacetyloxy-5-(nitromethyl)-2-phenylmethoxyoxan-3-yl] acetate](/img/structure/B12291662.png)
![6-[[11-[3-(Dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12291673.png)
![3H-Oxireno[8,8a]azuleno[4,5-b]furan-8(4aH)-one, 5,6,6a,7,9a,9b-hexahydro-1,4a-dimethyl-7-methylene-, (3aS,4aR,6aS,9aS,9bR)-](/img/structure/B12291677.png)

![12-hydroxy-N,3,5-trimethoxy-9-(4-methoxyphenyl)-N,14-dimethyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxamide](/img/structure/B12291700.png)

![15-Ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),13-pentaen-17-ol](/img/structure/B12291708.png)
![9,10,21,25-Tetramethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene;iodide](/img/structure/B12291710.png)
![2-[4-(2-Imidazolyl)phenyl]pyridine](/img/structure/B12291714.png)


![4-[(4-Aminocyclohexyl)methyl]-N-methylcyclohexan-1-amine](/img/structure/B12291729.png)
![[3-acetyloxy-2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]propyl] 3-methyl-2-(phenylmethoxycarbonylamino)butanoate](/img/structure/B12291738.png)
![5-[4-[[4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylmethyl)phenyl]methoxy]phenyl]-3,3-dibutyl-7-(dimethylamino)-1,1-dioxo-4,5-dihydro-2H-1lambda6-benzothiepin-4-ol;chloride](/img/structure/B12291740.png)
